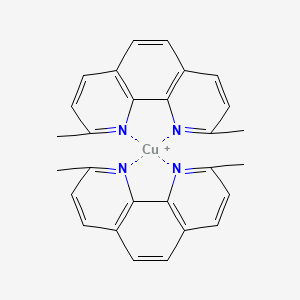

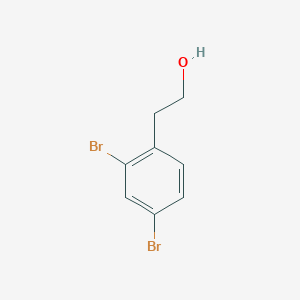

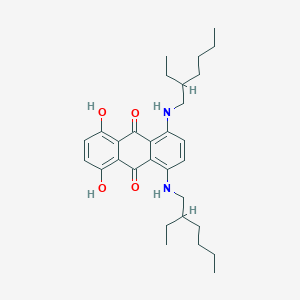

![molecular formula C20H32O5 B13141602 (1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Grayanotoxin II is a naturally occurring neurotoxin found in plants of the Ericaceae family, particularly in the genus Rhododendron . These compounds are known for their toxic effects on the nervous system and have been studied extensively due to their unique chemical structure and biological activity .

Preparation Methods

The synthesis of grayanotoxin II involves several steps. One notable method includes the bioinspired total synthesis approach, which features a nickel-catalyzed alpha-vinylation of beta-ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system and a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton .

Chemical Reactions Analysis

Grayanotoxin II undergoes various chemical reactions, including oxidation and reduction . For instance, photo-sensitized oxygenation of iso-grayanotoxin II and oxidation of grayanotoxin II tetraacetate with selenium dioxide can produce 9-hydroxy grayanotoxin derivatives . These reactions typically involve reagents such as methanol, hydrochloric acid, and selenium dioxide . Major products formed from these reactions include 9a-hydroxy grayanotoxin II and 9b-hydroxy grayanotoxin II .

Scientific Research Applications

Grayanotoxin II has several scientific research applications. It is used in studies related to neurotoxicity and cardiac function due to its ability to affect sodium ion channels and muscarinic receptors . This compound is also studied for its potential therapeutic applications in treating gastrointestinal disorders, hypertension, and as an aphrodisiac . Additionally, grayanotoxin II is used in the synthesis of other complex diterpenoids, contributing to the field of organic chemistry .

Mechanism of Action

The mechanism of action of grayanotoxin II involves its interaction with voltage-gated sodium channels in the cell membrane of neurons . By binding to these channels, grayanotoxin II increases the permeability of sodium ions, leading to prolonged depolarization of the neuron . This action disrupts normal neuronal function and can result in symptoms such as dizziness, weakness, excessive perspiration, and cardiac arrhythmias .

Comparison with Similar Compounds

Similar compounds include grayanotoxin I, grayanotoxin III, and grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their functional groups and specific toxic effects . Grayanotoxin II is unique in its specific binding affinity and effects on sodium ion channels, making it a valuable compound for studying neurotoxicity and cardiac function .

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(1S,3S,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,18+,19-,20-/m0/s1 |

InChI Key |

KEOQZUCOGXIEQR-OFCBZQNDSA-N |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |

Canonical SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

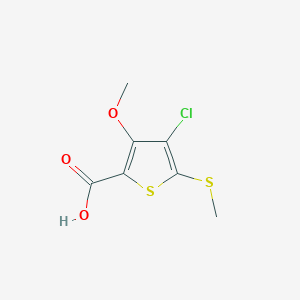

![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)

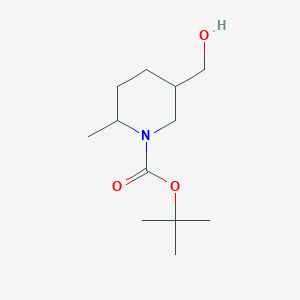

![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)

![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)